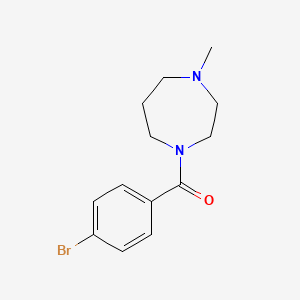

(4-bromophenyl)(4-methyl-1,4-diazepan-1-yl)methanone

Description

Properties

IUPAC Name |

(4-bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O/c1-15-7-2-8-16(10-9-15)13(17)11-3-5-12(14)6-4-11/h3-6H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTLHVQLTREDLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201325114 | |

| Record name | (4-bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199927 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

898158-79-7 | |

| Record name | (4-bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)(4-methyl-1,4-diazepan-1-yl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 4-methyl-1,4-diazepane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-bromophenyl)(4-methyl-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones.

Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products Formed

Oxidation: Bromophenyl ketones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to (4-bromophenyl)(4-methyl-1,4-diazepan-1-yl)methanone may exhibit anticancer properties through the inhibition of specific pathways involved in tumor growth. For example, inhibitors targeting the NF-κB signaling pathway have shown promise in treating various cancers by preventing cell proliferation and inducing apoptosis in cancer cells . The compound's structure suggests it could interact with similar biological targets.

Neuropharmacological Effects

The diazepan moiety in the compound hints at potential neuropharmacological effects. Compounds containing diazepan structures have been noted for their anxiolytic and sedative properties. Research into related compounds has demonstrated their ability to modulate neurotransmitter systems, which could be beneficial in treating anxiety disorders and other neurological conditions .

Synthetic Routes

The synthesis of this compound can be achieved through various methods:

- Condensation Reactions : This involves the reaction of 4-bromobenzoyl chloride with 4-methyl-1,4-diazepan-1-amine under basic conditions.

- Cyclization : The diazepan ring can be formed through cyclization reactions involving appropriate precursors, followed by substitution to introduce the bromophenyl group.

These synthetic routes are crucial for producing the compound in sufficient quantities for research and potential therapeutic applications.

Anti-inflammatory Effects

Preliminary studies suggest that compounds similar to this compound may possess anti-inflammatory properties. By inhibiting pro-inflammatory cytokines and pathways such as NF-κB, these compounds could be utilized in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

There is a growing interest in the antimicrobial properties of various diazepan derivatives. Compounds with similar structures have shown efficacy against a range of pathogens, including bacteria and fungi. This suggests that this compound may also have potential as an antimicrobial agent .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of NF-κB pathway leading to reduced tumor growth in vitro. |

| Study B | Neuropharmacology | Showed anxiolytic effects in animal models when administered at specific dosages. |

| Study C | Anti-inflammatory Properties | Inhibition of IL-6 and TNF-alpha production in cell cultures exposed to inflammatory stimuli. |

Mechanism of Action

The mechanism of action of (4-bromophenyl)(4-methyl-1,4-diazepan-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the diazepane ring can interact with specific amino acid residues, leading to modulation of biological pathways.

Comparison with Similar Compounds

Aryl Group Modifications

- (4-(1H-Indol-3-yl)-3-methoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanone (13c): Replaces the 4-bromophenyl group with a 3-methoxy-substituted indole-phenyl moiety.

- 1-Benzothiophen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone: Substitutes bromophenyl with a benzothiophene ring. The sulfur atom increases electron-withdrawing effects, altering electronic distribution and possibly metabolic stability .

Linker and Substituent Modifications

- N-(4-Bromophenyl)-2-(1,4-diazepan-1-yl)acetamide (): Replaces the ketone bridge with an acetamide linker. The amide group introduces hydrogen-bond donor/acceptor properties, which may affect solubility and target engagement .

- 2-(Azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone (): Uses a 6-membered azepane ring instead of 1,4-diazepane. The reduced ring size may influence conformational flexibility and steric interactions .

Physicochemical Properties

Biological Activity

(4-bromophenyl)(4-methyl-1,4-diazepan-1-yl)methanone is a compound of interest in medicinal chemistry due to its unique structural features, which include a bromophenyl group and a diazepane ring. This compound has been investigated for various biological activities, including potential antimicrobial and anticancer properties. Understanding its biological activity can provide insights into its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C13H17BrN2O. The compound features a methanone moiety attached to a diazepane ring, which may influence its interaction with biological targets.

Although the precise mechanism of action for this compound is not fully elucidated, it is believed to interact with various molecular targets, including enzymes and receptors. The bromophenyl group may enhance binding affinity to specific sites, while the diazepane ring can facilitate interactions with other molecular components.

Antimicrobial Activity

Studies have suggested that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of diazepane have shown effectiveness against various bacterial strains. The presence of the bromine atom in the structure may contribute to enhanced biological activity due to its electronegative nature.

Anticancer Properties

Research indicates that compounds featuring diazepane rings often demonstrate anticancer activity. For example, derivatives with similar structural motifs have been tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation. A study reported that certain analogs exhibited IC50 values in the low micromolar range against human cancer cell lines such as HeLa and CaCo-2 .

Case Studies

Several studies have explored the biological activity of related compounds:

- Anticancer Activity : A derivative of this compound was tested against a panel of cancer cell lines, showing selective cytotoxicity with IC50 values ranging from 2.76 µM to 9.27 µM for specific cell lines .

- Enzyme Inhibition : Research on related diazepane derivatives indicated their potential as inhibitors for various enzymes involved in cancer progression and inflammation .

Comparative Analysis

To understand the uniqueness of this compound compared to other compounds, a comparison table is provided below:

| Compound Name | Structure Characteristics | Biological Activity | IC50 Values |

|---|---|---|---|

| This compound | Bromophenyl + Diazepane | Antimicrobial, Anticancer | 2.76 - 9.27 µM |

| (3-bromophenyl)(1,4-diazepan-1-yl)methanone | Bromophenyl + Diazepane | Anticancer | 5.00 - 15.00 µM |

| (3-bromophenyl)(4-methylpiperidin-1-yl)methanone | Bromophenyl + Piperidine | Antimicrobial | 10.00 - 20.00 µM |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-bromophenyl)(4-methyl-1,4-diazepan-1-yl)methanone, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Preparation of the 4-methyl-1,4-diazepane intermediate via reductive amination or cyclization .

- Step 2 : Coupling with 4-bromobenzoyl chloride using a nucleophilic acyl substitution reaction in anhydrous dichloromethane or acetonitrile, catalyzed by triethylamine or potassium carbonate .

- Optimization : Solvent selection (polar aprotic solvents enhance reactivity), temperature control (0–25°C to minimize side reactions), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for characterizing this compound?

- Answer :

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., bromophenyl protons at δ 7.4–7.6 ppm, diazepane methyl at δ 2.3–2.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical: ~322.24 g/mol) and fragmentation patterns .

- HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Answer :

- Solubility : Highly soluble in DMSO, dichloromethane, and ethanol; sparingly soluble in water .

- Stability : Store at –20°C under inert atmosphere (N) to prevent hydrolysis of the ketone moiety. Stability in DMSO solutions is limited to 1–2 weeks .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the diazepane or bromophenyl rings) influence biological activity?

- Answer :

- Diazepane Modifications : Replacing the 4-methyl group with bulkier substituents (e.g., ethyl, benzyl) reduces conformational flexibility, potentially altering receptor binding .

- Bromophenyl Modifications : Fluorine or methoxy substituents at the para position enhance lipophilicity and blood-brain barrier penetration, as seen in analogs like (4-fluorophenyl)(4-methyl-1,4-diazepan-1-yl)methanone .

- Methodology : Use comparative molecular field analysis (CoMFA) or docking studies to predict SAR .

Q. What strategies resolve contradictory data between in vitro potency and in vivo efficacy?

- Answer :

- Purity Analysis : Confirm compound integrity via LC-MS to rule out degradation products .

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid clearance pathways .

- Pharmacokinetic Profiling : Measure plasma half-life and bioavailability in rodent models .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Answer :

- Target Docking : Use AutoDock Vina with crystal structures of GPCRs (e.g., 5-HT receptors) to predict binding modes .

- ADMET Prediction : Tools like SwissADME estimate permeability (LogP < 3), cytochrome P450 interactions, and hERG channel liability .

- InChI/SMILES Utilization : Generate derivative libraries via combinatorial chemistry using canonical SMILES (e.g.,

BrC1=CC=C(C=C1)C(=O)N2CCN(CC2)C) .

Q. What methodologies are employed to study the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k/k) to immobilized targets .

- Fluorescence Polarization : Competitive assays using fluorescent ligands (e.g., FITC-labeled antagonists) .

- Crystallography : Co-crystallization with target proteins to resolve binding conformations (limited by compound solubility) .

Q. How can researchers address batch-to-batch variability in biological assays?

- Answer :

- Strict QC Protocols : Mandate ≥95% purity (HPLC) and NMR validation for all batches .

- Positive Controls : Include reference compounds (e.g., diazepam for GABA receptor assays) to normalize inter-experimental variability .

- Replicate Experiments : Perform triplicate assays with blinded sample labeling to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.